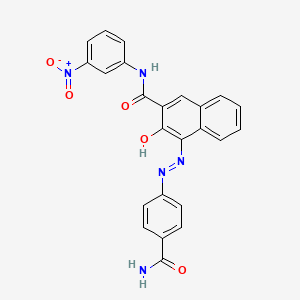
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamoyl, hydrazinylidene, nitrophenyl, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-carbamoylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include:
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and improved scalability.
Purification techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 4-[(4-Carbamoylphenyl)hydrazinylidene]-N-(2-methoxyphenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
Uniqueness
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrophenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Propriétés
Numéro CAS |
163879-74-1 |
|---|---|
Formule moléculaire |
C24H17N5O5 |
Poids moléculaire |
455.43 |
Nom IUPAC |
4-[(4-carbamoylphenyl)hydrazinylidene]-N-(3-nitrophenyl)-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O5/c25-23(31)14-8-10-16(11-9-14)27-28-21-19-7-2-1-4-15(19)12-20(22(21)30)24(32)26-17-5-3-6-18(13-17)29(33)34/h1-13,27H,(H2,25,31)(H,26,32) |
Clé InChI |
DXANJDDGEMJFHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Synonymes |
2-Naphthalenecarboxamide, 4-4-(aminocarbonyl)phenylazo-3-hydroxy-N-(3-nitrophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


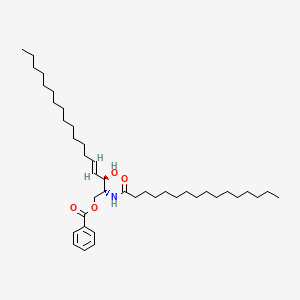

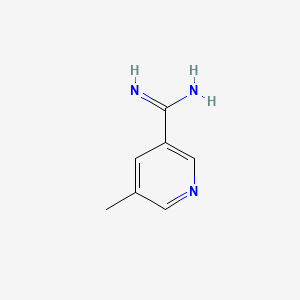
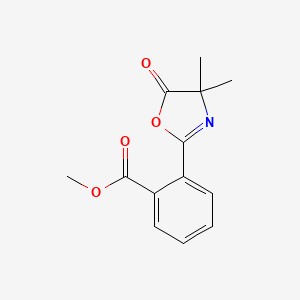
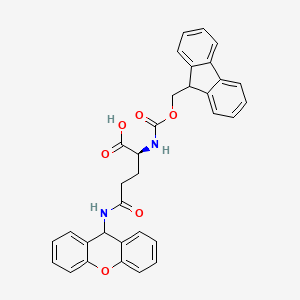
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)
![(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574700.png)
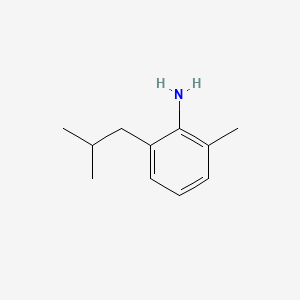
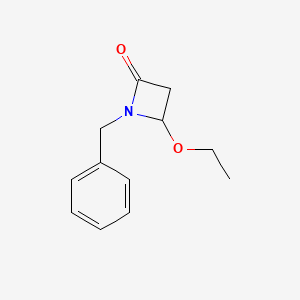
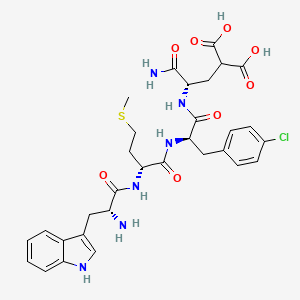
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
